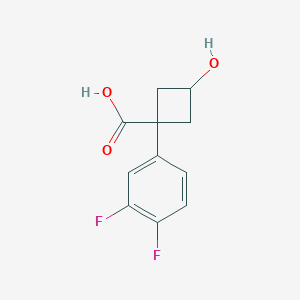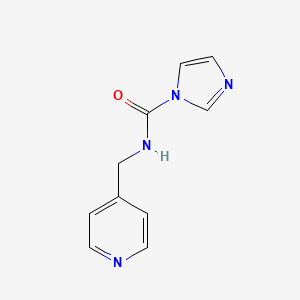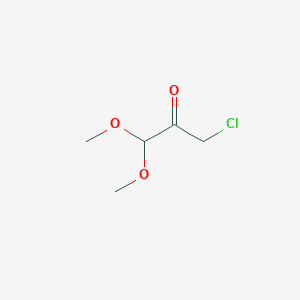
3-Chloro-1,1-dimethoxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1-dimethoxypropan-2-one is an organic compound with the molecular formula C5H9ClO3. It is a chlorinated derivative of dimethoxypropanone and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1-dimethoxypropan-2-one typically involves the chlorination of 1,1-dimethoxypropan-2-one. One common method includes the reaction of 1,1-dimethoxypropan-2-one with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1-dimethoxypropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of 3-methoxy-1,1-dimethoxypropan-2-one.
Oxidation: Formation of 3-chloro-1,1-dimethoxypropanoic acid.
Reduction: Formation of 3-chloro-1,1-dimethoxypropan-2-ol.
Scientific Research Applications
3-Chloro-1,1-dimethoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1-dimethoxypropan-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atom acts as a leaving group, allowing for various substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1,1-dimethoxypropane
- 1,1-Dimethoxypropane
- 3-Chloropropionaldehyde Dimethyl Acetal
Uniqueness
3-Chloro-1,1-dimethoxypropan-2-one is unique due to its specific reactivity and the presence of both chlorine and methoxy groups. This combination allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and industrial applications.
Properties
Molecular Formula |
C5H9ClO3 |
|---|---|
Molecular Weight |
152.57 g/mol |
IUPAC Name |
3-chloro-1,1-dimethoxypropan-2-one |
InChI |
InChI=1S/C5H9ClO3/c1-8-5(9-2)4(7)3-6/h5H,3H2,1-2H3 |
InChI Key |
WORKLVPNYZGIJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)
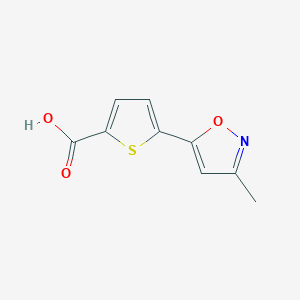
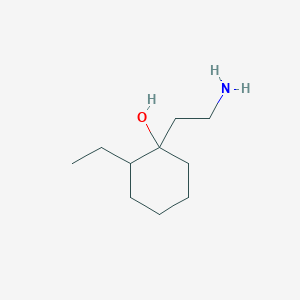

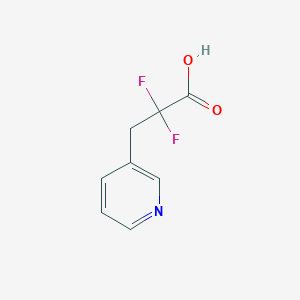

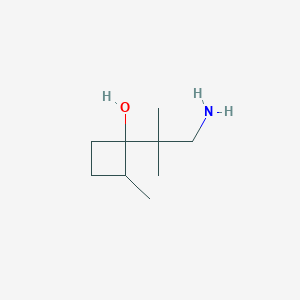
![2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13178564.png)
